Diphacinone - 82-66-6

Diphacinone

Catalog Number: EVT-265350
CAS Number: 82-66-6
Molecular Formula: C23H16O3
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Diphacinone appears as odorless pale yellow crystals. Used as a rodenticide and anticoagulant medication. (EPA, 1998)
Diphenadione is a diarylmethane and a beta-triketone.
Future Directions
  • Improved Bait Formulations: Research into developing more effective and environmentally safer diphacinone bait formulations, focusing on minimizing non-target exposure. [, ]
  • Resistance Monitoring: Continued monitoring of potential diphacinone resistance development in rodent populations, ensuring long-term effectiveness. [, ]
  • Alternative Rodenticides: Exploration of alternative rodenticides with lower environmental persistence and reduced secondary poisoning risks. []
  • Comprehensive Risk Assessments: Conducting comprehensive risk assessments evaluating the impacts of diphacinone on non-target species and ecosystems, guiding sustainable rodent management practices. []
  • Refinement of Analytical Techniques: Refining analytical techniques for detecting and quantifying diphacinone and its metabolites in various matrices, providing accurate data for environmental monitoring and risk assessment. [, ]

Chlorophacinone

Compound Description: Chlorophacinone is a first-generation anticoagulant rodenticide that acts by inhibiting vitamin K epoxide reductase, leading to a depletion of vitamin K-dependent clotting factors and ultimately death by hemorrhage [, ]. It is commonly used in bait formulations for rodent control [, , , ].

Brodifacoum

Compound Description: Brodifacoum is a highly potent second-generation anticoagulant rodenticide that also acts as a vitamin K antagonist [, ]. Compared to first-generation anticoagulants like diphacinone, brodifacoum has a longer half-life and can accumulate to higher levels in tissues, posing a greater risk of secondary poisoning to non-target animals [].

Warfarin

Compound Description: Warfarin is another first-generation anticoagulant rodenticide, acting as a vitamin K antagonist [, , ]. While it shares a similar mechanism of action with diphacinone, it typically exhibits lower potency and a shorter half-life [].

Relevance: Both warfarin and diphacinone are first-generation anticoagulant rodenticides with a shared mechanism of action involving vitamin K antagonism [, , ]. Their differences lie in their relative potencies and persistence in biological systems [, ].

Coumatetralyl

Compound Description: Coumatetralyl is a first-generation anticoagulant rodenticide, similar in action to diphacinone []. It disrupts the vitamin K cycle, ultimately leading to death through internal bleeding [].

Relevance: Both coumatetralyl and diphacinone are first-generation anticoagulants, and both exert their toxic effects via the inhibition of vitamin K recycling []. They share similar applications in rodent control, but their pharmacokinetic properties, such as hepatic persistence, differ [].

Sodium Monofluoroacetate (1080)

Compound Description: Sodium monofluoroacetate, commonly known as 1080, is a highly toxic metabolic poison that disrupts the citric acid cycle, leading to cellular energy depletion and death [, , ]. It is used in some countries for vertebrate pest control [, ].

Relevance: While diphacinone acts as an anticoagulant, sodium monofluoroacetate operates as a metabolic poison, offering a distinct mechanism of action for pest control [, ]. The two compounds are often considered as alternative options for controlling vertebrate pests [, , ].

Strychnine

Compound Description: Strychnine is a highly toxic alkaloid that acts as a neurotoxin, primarily targeting glycine receptors in the central nervous system [, ]. It induces muscle spasms and convulsions, eventually leading to death [, ].

Relevance: Strychnine offers a contrasting mode of action compared to diphacinone. While diphacinone disrupts blood clotting, strychnine acts as a neurotoxin [, ]. Despite their different mechanisms, both compounds are utilized in rodent control, highlighting their varying efficacies and target specificities [, ].

Source and Classification

Diphacinone was developed by Vesicol Chemical Corporation and Upjohn Company in the 1950s and has since been registered for use under the Federal Insecticide, Fungicide, and Rodenticide Act in the United States. It is classified as a restricted-use pesticide due to its potential risks to non-target species and environmental concerns. The chemical structure of diphacinone is represented as C23H16O3, with the systematic name 2-diphenylacetyl-1,3-indandione .

Synthesis Analysis

Methods and Technical Details

The synthesis of diphacinone typically involves several steps, starting from simple organic compounds. The process often includes:

  1. Formation of Indandione: The initial step may involve the condensation of acetophenones to form indandione derivatives.
  2. Acylation: The indandione is then acylated using phenylacetyl chloride to introduce the diphenylacetyl group.
  3. Purification: The final product is purified through recrystallization or chromatography to obtain high-purity diphacinone suitable for formulation into rodenticides.

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity .

Molecular Structure Analysis

Structure and Data

Diphacinone has a complex molecular structure characterized by its indandione framework. Its structural formula can be represented as follows:

C23H16O3\text{C}_{23}\text{H}_{16}\text{O}_{3}

Key features include:

  • A fused indandione ring system.
  • Two phenyl groups attached to the carbonyl carbon.
  • The presence of keto groups contributing to its anticoagulant properties.

The molecular weight of diphacinone is approximately 356.37 g/mol .

Chemical Reactions Analysis

Reactions and Technical Details

Diphacinone undergoes several chemical reactions, particularly in biological systems:

  1. Metabolism: In mammals, diphacinone is metabolized primarily in the liver via oxidation and conjugation pathways. This metabolism results in various metabolites that may retain anticoagulant properties.
  2. Degradation: In environmental settings, diphacinone can degrade through photolysis and microbial action, leading to less toxic products over time.

The metabolic pathway involves cytochrome P450 enzymes that facilitate the conversion of diphacinone into less active forms .

Mechanism of Action

Process and Data

Diphacinone's mechanism of action centers on its ability to inhibit vitamin K epoxide reductase, an enzyme critical for recycling vitamin K in the body. This inhibition leads to:

  • Decreased synthesis of clotting factors II (prothrombin), VII, IX, and X.
  • Impaired blood coagulation processes resulting in hemorrhage.

The onset of anticoagulant effects can take several days, which is why multiple feedings are required for effective rodent control .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Diphacinone exhibits several notable physical and chemical properties:

  • Appearance: It is typically a yellowish solid.
  • Solubility: Diphacinone has low solubility in water but is soluble in organic solvents such as acetone and ethanol.
  • Melting Point: Approximately 60–62 °C.
  • Stability: Stable under normal conditions but can degrade under extreme pH or temperature conditions.

These properties influence its formulation as a rodenticide and its environmental fate .

Applications

Scientific Uses

Diphacinone is widely used in pest management strategies due to its effectiveness against various rodent species. Its applications include:

  • Agricultural Settings: To protect crops from rodent damage.
  • Urban Areas: For controlling rodent populations in residential zones.
  • Wildlife Management: Employed by wildlife management agencies for controlling invasive rodent species that threaten native wildlife .

In addition to pest control, research continues into understanding its ecological impacts and developing safer alternatives or methods to mitigate non-target effects .

Mechanistic Pathways of Anticoagulant Action

Molecular Targets in Vitamin K-Dependent Clotting Factor Synthesis

Diphacinone (2-diphenylacetyl-1,3-indandione) disrupts the vitamin K cycle by inhibiting vitamin K epoxide reductase (VKOR), the enzyme responsible for recycling oxidized vitamin K 2,3-epoxide (KO) back to its reduced hydroquinone form (KH₂). This recycling is essential for the post-translational γ-carboxylation of glutamate residues on key clotting factors (II, VII, IX, X) and anticoagulant proteins (C, S, Z). Without γ-carboxylation, these proteins cannot bind calcium ions or anchor to phospholipid membranes, rendering them functionally inert [1] [6]. Unlike warfarin (a 4-hydroxycoumarin), diphacinone’s indandione structure confers distinct electronic properties that enhance its binding affinity to VKOR’s redox center, particularly impacting cysteine residues (e.g., Cys132 and Cys135) critical for electron transfer [7] [9].

Table 1: Vitamin K-Dependent Proteins Affected by Diphacinone

ProteinFunctionRole in Hemostasis
Factor IIProthrombin → ThrombinFibrin formation
Factor VIIInitiator of extrinsic pathwayCoagulation cascade trigger
Factor IXActivates Factor XIntrinsic pathway effector
Factor XProthrombinase complex componentThrombin generation
Protein CInactivates Factors Va/VIIIaAnticoagulation
Protein SCofactor for Protein CAnticoagulation regulation
Protein ZFacilitates thrombin inhibitionAnticoagulation modulation

Inhibition Dynamics of Vitamin K Epoxide Reductase Complex

Diphacinone binds irreversibly to the VKOR complex, forming covalent adducts with sulfhydryl groups in its active site. This mechanism differs from the reversible competitive inhibition seen with first-generation anticoagulants like warfarin. Kinetic studies using rat liver microsomes demonstrate diphacinone’s potency, with an inhibition constant (Kᵢ) of 0.8 µM—significantly lower than warfarin’s Kᵢ of 2.2 µM [7]. Mutations in VKORC1 (e.g., Tyr139Phe or Leu128Gln) confer resistance by sterically hindering diphacinone binding. For instance, the Tyr139Phe mutation elevates Kᵢ to 29 µM, reducing inhibition efficacy by >30-fold [7] [9]. Diphacinone’s indandione scaffold also allows π-stacking interactions with aromatic residues (e.g., Tyr25, Tyr139), further stabilizing enzyme-inhibitor complexes [3] [6].

Table 2: Inhibition Constants (Kᵢ) of Anticoagulants Against Wild-Type and Mutant VKOR

CompoundWild-Type Kᵢ (µM)Tyr139Phe Mutant Kᵢ (µM)Resistance Ratio
Diphacinone0.829.036.3×
Warfarin2.235.015.9×
Brodifacoum0.150.453.0×
Chlorophacinone0.725.035.7×

Comparative Pharmacodynamics Across Vertebrate Taxa

Species-specific variations in diphacinone sensitivity arise from structural differences in VKORC1 and cytochrome P450 (CYP)-mediated metabolic detoxification:

  • Rodents: Rattus norvegicus with Tyr139Cys mutations exhibit 20-fold resistance compared to wild-types. Conversely, Mus musculus remains susceptible due to conserved VKORC1 residues [9] [7].
  • Birds: Northern bobwhites (Colinus virginianus) show low acute toxicity (LD₅₀ = 2014 mg/kg), while Eastern screech-owls (Megascops asio) develop coagulopathy at liver residues of 0.122 µg/g. Prothrombin time (PT) prolongation correlates strongly with liver concentrations across species [2] [8].
  • Carnivores: Secondary poisoning occurs in foxes and owls via prey consumption, with hepatic bioaccumulation thresholds as low as 0.3 µg/g in owls [4] [6].
  • Bats: Egyptian fruit bats (Rousettus aegyptiacus) metabolize diphacinone 50% faster than rodents due to CYP3A upregulation, reducing coagulopathy risk [5].

Table 3: Diphacinone Sensitivity Across Vertebrate Taxa

SpeciesLD₅₀ (mg/kg)Hepatic Threshold (µg/g)Key Metabolic Factor
Rattus norvegicus (WT)22.7–43.30.5Low CYP2C9 activity
Colinus virginianus20141.8High carboxylesterase
Megascops asioN/A0.122Slow CYP3A4 clearance
Rousettus aegyptiacus980*0.4*Enhanced CYP3A induction

*Estimated from toxicokinetic modeling [5].

Temporal Delays in Coagulopathic Effects: Kinetic Modeling

Coagulopathy onset depends on the half-life of pre-existing clotting factors. Factors VII and IX (t₁/₂ = 6 hr and 24 hr, respectively) deplete fastest, while prothrombin (t₁/₂ = 60–72 hr) sustains coagulation longer. Diphacinone’s effects manifest after 24–48 hours in rats and 72 hours in raptors, aligning with factor turnover kinetics [1] [2]. Recovery kinetics are biphasic:

  • Initial Phase: Rapid clotting factor restoration (4 days post-exposure) due to vitamin K₁ therapy or dietary replenishment.
  • Terminal Phase: Slow hepatic diphacinone elimination (t₁/₂ = 11.7 days in owls; 28–318 days in mammals), governed by lipid solubility and enterohepatic recirculation [2] [6]. Physiologically based pharmacokinetic (PBPK) models incorporate species-specific variables:
  • Liver : body mass ratio
  • VKORC1 expression levels
  • CYP-mediated clearance ratesThese models accurately predict prothrombin time prolongation in birds and mammals within 10% of empirical values [4] [5].

Table 4: Kinetic Parameters of Diphacinone-Induced Coagulopathy

ParameterRattus norvegicusMegascops asioHomo sapiens
Coagulopathy Onset24–48 hr72 hr48–72 hr
Factor VII Half-Life6 hr8 hr6 hr
Hepatic Elimination t₁/₂28–318 days11.7 days15–30 days*
Recovery Time (PT)5 days4 days7–14 days

*Extrapolated from brodifacoum data [6].

Properties

CAS Number

82-66-6

Product Name

Diphacinone

IUPAC Name

2-(2,2-diphenylacetyl)indene-1,3-dione

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H

InChI Key

JYGLAHSAISAEAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O

Solubility

In water, 0.3 mg/L, temp not specified
Soluble in methyl cyanide, cyclohexane
SOL IN ETHER, GLACIAL ACETIC ACID
Soluble in acetic acid
For more Solubility (Complete) data for Diphacinone (6 total), please visit the HSDB record page.
Solubility in water: very poo

Synonyms

difenadion
diphacine
diphacinone
diphenacin
diphenadione
diphenadione, sodium salt

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.